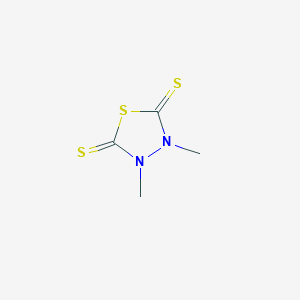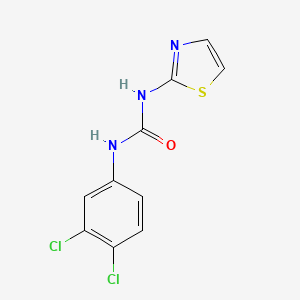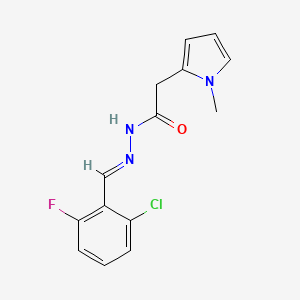![molecular formula C16H17N3O3 B11975434 methyl 4-[(E)-{2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11975434.png)
methyl 4-[(E)-{2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinylidene}methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound with the molecular formula C16H17N3O3 and a molecular weight of 299.332 g/mol . This compound is notable for its unique structure, which includes a pyrrole ring, a benzoate ester, and a carbohydrazonoyl group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with methyl 4-aminobenzoate in the presence of acetic acid. The reaction is carried out in ethanol under reflux conditions for several hours . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbohydrazonoyl group can be reduced to a hydrazine derivative using reducing agents like sodium borohydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoate esters.
Applications De Recherche Scientifique
METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pyrrole ring and carbohydrazonoyl group are likely involved in binding to these targets, leading to changes in their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE can be compared to other compounds with similar structures, such as:
Methyl 4-(2-(1H-pyrrol-2-yl)acetyl)benzoate: Lacks the carbohydrazonoyl group, making it less reactive in certain chemical reactions.
Ethyl 4-(2-(1H-pyrrol-2-yl)acetyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
4-(2-(1H-pyrrol-2-yl)acetyl)benzoic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and reactivity.
These comparisons highlight the unique features of METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE, particularly its carbohydrazonoyl group, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H17N3O3 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
methyl 4-[(E)-[[2-(1-methylpyrrol-2-yl)acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C16H17N3O3/c1-19-9-3-4-14(19)10-15(20)18-17-11-12-5-7-13(8-6-12)16(21)22-2/h3-9,11H,10H2,1-2H3,(H,18,20)/b17-11+ |
Clé InChI |
UPEPAEZZIKUYJM-GZTJUZNOSA-N |
SMILES isomérique |
CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenylprop-2-enamide](/img/structure/B11975355.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975360.png)
![5-bromo-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11975361.png)
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide](/img/structure/B11975366.png)

![9-Bromo-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975382.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11975390.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975398.png)



![ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B11975430.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B11975435.png)
